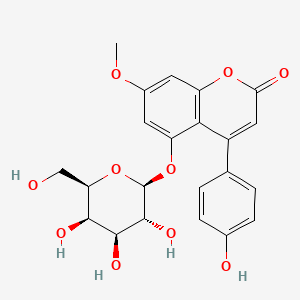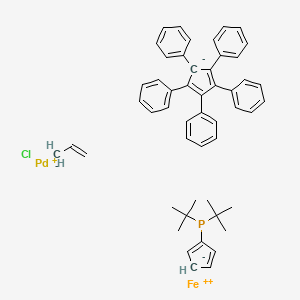
Chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(QPhos)Pd(allyl)Cl can be synthesized by reacting [(allyl)PdCl]2 with the QPhos ligand. The reaction typically involves mixing the palladium precursor with the ligand in an appropriate solvent under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for (QPhos)Pd(allyl)Cl are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(QPhos)Pd(allyl)Cl is involved in various types of reactions, including:
Oxidation: It can participate in oxidative addition reactions.
Reduction: It can undergo reductive elimination.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidative Addition: Typically involves aryl halides and a base.
Reductive Elimination: Often occurs under mild conditions.
Substitution: Commonly uses aryl boronic acids, alkyl halides, and bases like NaOt-Bu or K3PO4.
Major Products
The major products formed from these reactions include diarylamines, aryl ethers, and arylacetic acid derivatives .
科学的研究の応用
(QPhos)Pd(allyl)Cl has a wide range of applications in scientific research:
作用機序
(QPhos)Pd(allyl)Cl exerts its effects through the formation of an active palladium species that facilitates various coupling reactions. The QPhos ligand stabilizes the palladium center, enhancing its reactivity and selectivity. The molecular targets include aryl halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
- (XantPhos)Pd(allyl)Cl
- (PCy3)Pd(allyl)Cl
- (SPhos)Pd(allyl)Cl
- (BrettPhos)Pd(allyl)Cl
Uniqueness
(QPhos)Pd(allyl)Cl is unique due to its highly electron-rich and sterically hindered QPhos ligand, which provides exceptional stability and reactivity in various coupling reactions. This makes it superior in terms of efficiency and selectivity compared to other similar compounds .
特性
分子式 |
C51H52ClFePPd |
|---|---|
分子量 |
893.6 g/mol |
IUPAC名 |
chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.C3H5.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-2;;;/h1-25H;7-10H,1-6H3;3H,1-2H2;1H;;/q3*-1;;2*+2/p-1 |
InChIキー |
SURRVSCVVZPMFV-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH2-]C=C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


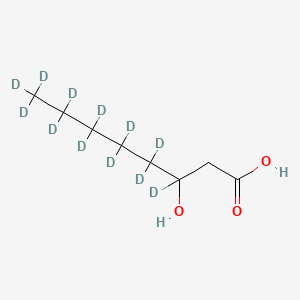


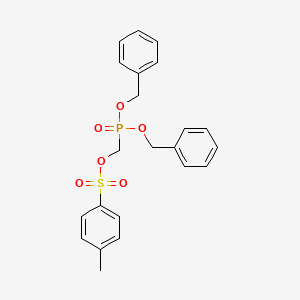

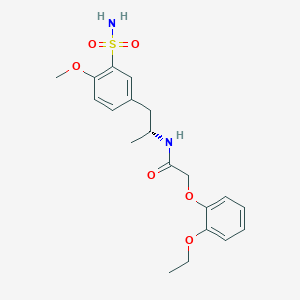
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)





![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
